molecular formula C11H10BrNO3 B1517072 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1020994-26-6

6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B1517072
CAS No.: 1020994-26-6
M. Wt: 284.11 g/mol
InChI Key: PYEZPDNMEKJYPG-UHFFFAOYSA-N
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Description

6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with a complex structure that includes a bromine atom, a methoxyethyl group, and a dihydroindole-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione typically involves multiple steps, starting with the bromination of the parent indole compound. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent and temperature control to ensure selective bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Introduction of various functional groups at the bromine site.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 6-bromo-1-(2-methoxyethyl)-1H-indole

  • 1-bromo-2-(2-methoxyethoxy)ethane

  • 6-bromo-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid

Uniqueness: 6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific structural features, such as the dihydroindole-dione core, which differentiates it from other brominated indoles and methoxyethyl derivatives.

Properties

IUPAC Name

6-bromo-1-(2-methoxyethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-16-5-4-13-9-6-7(12)2-3-8(9)10(14)11(13)15/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEZPDNMEKJYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=CC(=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 6
6-bromo-1-(2-methoxyethyl)-2,3-dihydro-1H-indole-2,3-dione

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